
5-(3-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid
Übersicht
Beschreibung
5-(3-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid (MPOC) is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic applications. MPOC belongs to the class of oxadiazole derivatives, which have shown promising results in various pharmacological studies.
Wirkmechanismus
The mechanism of action of 5-(3-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid is not fully understood. However, several studies have suggested that 5-(3-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid exerts its pharmacological effects by modulating various signaling pathways. For instance, 5-(3-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid was found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of inflammatory responses. Additionally, 5-(3-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
5-(3-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid has been shown to exhibit several biochemical and physiological effects. In one study, 5-(3-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid was found to increase the levels of reactive oxygen species (ROS) in breast cancer cells, which led to the induction of apoptosis. Additionally, 5-(3-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid was reported to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of extracellular matrix proteins. This inhibition of MMP activity may contribute to the anticancer and anti-inflammatory effects of 5-(3-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(3-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid is its versatility in various laboratory experiments. 5-(3-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid can be easily synthesized using the optimized method, and its pharmacological effects can be evaluated in vitro and in vivo. Additionally, 5-(3-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid has shown low toxicity and high stability under physiological conditions. However, one of the limitations of 5-(3-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid is its poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetic properties.
Zukünftige Richtungen
For the research of 5-(3-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid include the elucidation of its mechanism of action, evaluation of its pharmacokinetic properties, and exploration of its potential as a lead compound for drug development.
Wissenschaftliche Forschungsanwendungen
5-(3-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, anti-inflammatory, and antimicrobial activities. In one study, 5-(3-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid was found to inhibit the proliferation of human breast cancer cells by inducing cell cycle arrest and apoptosis. Another study reported that 5-(3-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid exhibited potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 5-(3-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid has shown antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Eigenschaften
IUPAC Name |
5-(3-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-15-7-4-2-3-6(5-7)9-11-8(10(13)14)12-16-9/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWUDJRZLFHABL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=NO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B1424148.png)


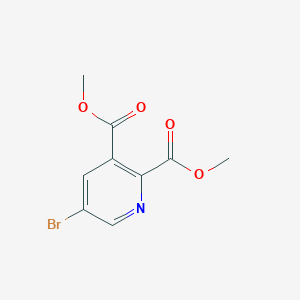
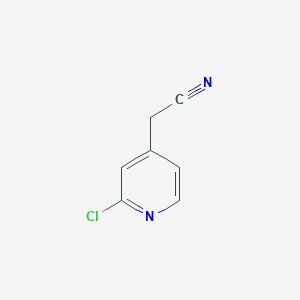
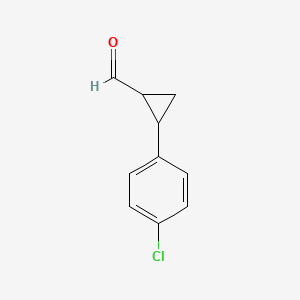
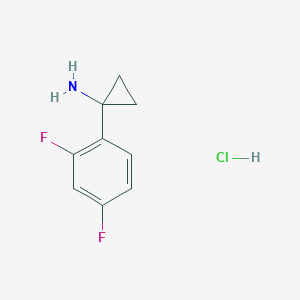
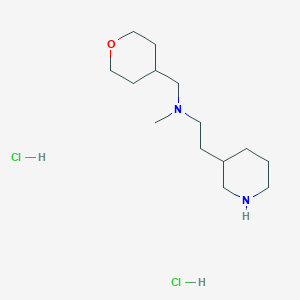
![N-Methyl-N-[2-(2-piperidinyl)ethyl]-cyclohexanamine dihydrochloride](/img/structure/B1424162.png)
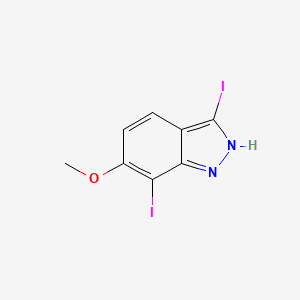
![5-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1424167.png)
![4,7-dibromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1424168.png)
![N-Methyl-N-[2-(3-piperidinyl)ethyl]-cyclohexanamine dihydrochloride](/img/structure/B1424169.png)
![N-Methyl-N-[2-(4-piperidinyl)ethyl]-cyclohexanamine dihydrochloride](/img/structure/B1424170.png)